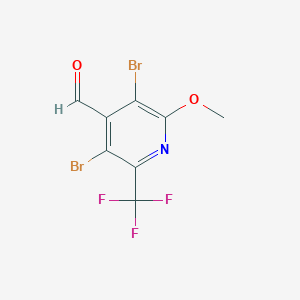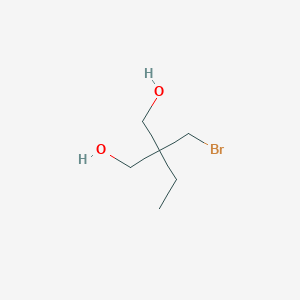
1H-Benzimidazole, 4,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1H-Benzimidazole, 4,6-dimethyl- is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at the 4 and 6 carbon atoms. This compound is part of the benzimidazole family, which is known for its diverse pharmacological properties and applications in various fields such as medicine, agriculture, and material science .
準備方法
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 4,6-dimethyl- can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids under acidic conditions. For instance, the reaction of o-phenylenediamine with 4,6-dimethylbenzaldehyde in the presence of hydrochloric acid and hydrogen peroxide in acetonitrile at room temperature yields 1H-Benzimidazole, 4,6-dimethyl- .
Industrial Production Methods: Industrial production of 1H-Benzimidazole, 4,6-dimethyl- typically involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions: 1H-Benzimidazole, 4,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions due to the presence of the benzene and imidazole rings
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .
科学的研究の応用
1H-Benzimidazole, 4,6-dimethyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and antiviral activities.
Industry: It is utilized in the development of dyes, pigments, and other functional materials
作用機序
The mechanism of action of 1H-Benzimidazole, 4,6-dimethyl- involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activities. The compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular processes .
類似化合物との比較
- 5,6-Dimethyl-1H-benzimidazole
- 2-Methyl-1H-benzimidazole
- 1H-Benzimidazole
Comparison: 1H-Benzimidazole, 4,6-dimethyl- is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to 5,6-Dimethyl-1H-benzimidazole, it may exhibit different pharmacological properties and reactivity patterns. The presence of methyl groups at the 4 and 6 positions can affect the compound’s ability to interact with enzymes and other molecular targets, making it distinct from other benzimidazole derivatives .
特性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC名 |
4,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C9H10N2/c1-6-3-7(2)9-8(4-6)10-5-11-9/h3-5H,1-2H3,(H,10,11) |
InChIキー |
BDHQVPWFPRIJQW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)NC=N2)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(2-Butoxyethoxy)ethoxy]-3-chloropropan-2-ol](/img/structure/B8774555.png)





![2-[2-(Dipropan-2-ylamino)ethyl]isoindole-1,3-dione](/img/structure/B8774585.png)


![4-(Methylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B8774598.png)

